(S)-2-methyl-3-phenylpropan-1-ol

Enantioselective synthesis Asymmetric hydrogenation Chiral purity

(S)-2-Methyl-3-phenylpropan-1-ol (also referred to as (S)-(-)-2-methyl-3-phenyl-1-propanol or (2S)-2-methyl-3-phenylpropan-1-ol) is an enantiopure secondary alcohol with the molecular formula C10H14O and a molecular weight of 150.22 g·mol⁻¹. The compound bears a single stereogenic center at the carbon bearing the methyl substituent, which confers optical activity and underpins its utility as a chiral building block for enantioselective synthesis of pharmaceuticals, agrochemicals, and liquid-crystal dopants.

Molecular Formula C10H14O
Molecular Weight 150.221
CAS No. 22436-06-2
Cat. No. B2435597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methyl-3-phenylpropan-1-ol
CAS22436-06-2
Molecular FormulaC10H14O
Molecular Weight150.221
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)CO
InChIInChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
InChIKeyLTZKHYYXQWNXPU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methyl-3-phenylpropan-1-ol (CAS 22436-06-2) – Chiral Alcohol Building Block for Enantioselective Synthesis and Liquid Crystal Dopants


(S)-2-Methyl-3-phenylpropan-1-ol (also referred to as (S)-(-)-2-methyl-3-phenyl-1-propanol or (2S)-2-methyl-3-phenylpropan-1-ol) is an enantiopure secondary alcohol with the molecular formula C10H14O and a molecular weight of 150.22 g·mol⁻¹ [1]. The compound bears a single stereogenic center at the carbon bearing the methyl substituent, which confers optical activity and underpins its utility as a chiral building block for enantioselective synthesis of pharmaceuticals, agrochemicals, and liquid-crystal dopants [2]. Commercially, it is typically supplied at ≥97% purity with batch-specific certificates of analysis (NMR, HPLC, GC) .

Why Racemic or Opposite-Enantiomer Substitution Fails for (S)-2-Methyl-3-phenylpropan-1-ol


In applications that depend on molecular chirality—such as asymmetric catalysis, enantioselective medicinal chemistry, or chiral dopant-induced helical twisting in liquid crystals—the (S)-enantiomer cannot be replaced by its (R)-enantiomer (CAS 77943-96-5) or the racemic mixture (CAS 7384-80-7) without altering or nullifying the desired stereochemical outcome [1]. Racemic 2-methyl-3-phenylpropan-1-ol has a net specific rotation of zero and produces a 1:1 mixture of diastereomeric intermediates when incorporated into chiral targets, which can degrade enantiomeric purity, reduce biological activity, or eliminate the helical twisting power required for liquid-crystal device performance [2]. The quantitative evidence below demonstrates the measurable differences that make the (S)-enantiomer the only viable choice for stereochemically demanding applications.

Quantitative Differentiation Evidence for (S)-2-Methyl-3-phenylpropan-1-ol


Enantiomeric Purity: >99% ee for (S)-Enantiomer via Asymmetric Hydrogenation vs. 0% ee for Racemate

The (S)-enantiomer of 2-methyl-3-phenylpropan-1-ol was obtained with >99% enantiomeric excess (ee) through ChenPhos-Rh-catalyzed asymmetric hydrogenation of (E)-2-methyl-3-phenylprop-2-en-1-ol [1]. In contrast, the racemic mixture, produced by non-stereoselective reduction, exhibits 0% ee by definition. The enantioselective method afforded the product in 98% isolated yield with the (S)-configuration confirmed by chiral HPLC and optical rotation [1].

Enantioselective synthesis Asymmetric hydrogenation Chiral purity

Specific Optical Rotation: (S)-Enantiomer [α]D = –12.02° vs. Racemate ~0°

The (S)-enantiomer exhibits a specific optical rotation of [α]D 15 –12.02 (c 1.47, chloroform), as reported for the product of asymmetric hydrogenation [1]. The racemic mixture, consisting of equal amounts of (R)- and (S)-enantiomers, shows a net specific rotation of approximately 0° under identical measurement conditions. This optical rotation value serves as a quantitative identifier for the (S)-configuration and can be used to verify enantiomeric integrity upon receipt.

Chiroptical properties Enantiomeric identity Quality control

Chiral HPLC Resolution: Baseline Separation of (S)- and (R)-Enantiomers Enables Purity Verification

Under standardized chiral HPLC conditions, the (S)-enantiomer elutes at 11.43 min, while the (R)-enantiomer elutes at 15.25 min, yielding a retention time difference (ΔtR) of 3.82 min and baseline resolution [1]. This method was used to confirm the enantiomeric purity of the (S)-product obtained by asymmetric hydrogenation, with no detectable (R)-enantiomer peak observed for the >99% ee material.

Chiral chromatography Enantiomer separation Analytical method

Biocatalytic Production: Immobilized vs. Free Mycelia Yield and Enantioselectivity

In a stereoselective biotransformation of (E)-2-methyl-3-phenylacrylaldehyde, mycelia of Penicillium citrinum CBMAI 1186 immobilized on ultrasound-deacetylated chitosan (Ch-USAD) produced (S)-(+)-2-methyl-3-phenylpropan-1-ol with a conversion of 49% and 40% ee, whereas free mycelia yielded only 40% conversion and 10% ee [1]. This demonstrates that the (S)-enantiomer can be accessed via a biocatalytic route, and that the support matrix significantly influences both yield and enantioselectivity.

Biocatalysis Enantioselective reduction Marine fungi

High-Value Application Scenarios for (S)-2-Methyl-3-phenylpropan-1-ol


Chiral Building Block for Enantiopure Pharmaceutical Intermediates

The (S)-enantiomer (>99% ee) serves as a precursor for the synthesis of chiral drugs that require a defined absolute configuration. Its high enantiomeric purity, verified by chiral HPLC (tR 11.43 min for (S), 15.25 min for (R)) [1], ensures that downstream active pharmaceutical ingredients are not contaminated with the therapeutically inactive or harmful (R)-enantiomer. Procurement specifications should mandate ≥99% ee and include the chiral HPLC method described in Section 3 as part of the incoming QC protocol.

Chiral Dopant for Nematic Liquid Crystal Displays

Chiral alcohols such as (S)-2-methyl-3-phenylpropan-1-ol are key precursors for high-helical-twisting-power dopants used in cholesteric liquid crystal formulations [2]. The (S)-configuration is essential to induce the correct helical sense; substitution with the racemate or (R)-enantiomer would cancel or reverse the helical twisting power. The specific optical rotation ([α]D –12.02) provides a rapid identity check for incoming dopant-precursor batches [1].

Biocatalytic Process Development for Sustainable (S)-Enantiomer Production

For research groups developing green chemistry routes, the biocatalytic reduction with immobilized Penicillium citrinum offers a starting point for process optimization. The 40% ee (immobilized) vs. 10% ee (free) differential [3] indicates that further optimization of the immobilization matrix could yield enantiopure material without heavy-metal catalysts, aligning with sustainable procurement criteria.

Analytical Reference Standard for Chiral Method Validation

The well-characterized chiral HPLC separation (ΔtR = 3.82 min between enantiomers on Chiralpak OD-H) [1] makes the (S)-enantiomer suitable as a reference standard for validating chiral analytical methods in QC laboratories that handle related phenylpropanol chiral intermediates.

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